molecular formula C16H20N2O5 B5685999 6-[(3S,4S)-3,4-dihydroxy-4-methylpiperidine-1-carbonyl]-4-methyl-1,4-benzoxazin-3-one

6-[(3S,4S)-3,4-dihydroxy-4-methylpiperidine-1-carbonyl]-4-methyl-1,4-benzoxazin-3-one

Cat. No.: B5685999
M. Wt: 320.34 g/mol
InChI Key: FJNKZCQVBIWDAU-BBRMVZONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3S,4S)-3,4-dihydroxy-4-methylpiperidine-1-carbonyl]-4-methyl-1,4-benzoxazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a benzoxazinone moiety, and multiple hydroxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3S,4S)-3,4-dihydroxy-4-methylpiperidine-1-carbonyl]-4-methyl-1,4-benzoxazin-3-one typically involves multiple steps, including the formation of the piperidine ring and the benzoxazinone moiety. Common synthetic routes may involve the use of starting materials such as 4-methylpiperidine and 2-aminophenol, followed by a series of reactions including acylation, cyclization, and hydroxylation. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(3S,4S)-3,4-dihydroxy-4-methylpiperidine-1-carbonyl]-4-methyl-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl group may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

6-[(3S,4S)-3,4-dihydroxy-4-methylpiperidine-1-carbonyl]-4-methyl-1,4-benzoxazin-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for treating various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[(3S,4S)-3,4-dihydroxy-4-methylpiperidine-1-carbonyl]-4-methyl-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3S,4S)-3,4-dihydroxy-4-methylpiperidine-1-carbonyl]-4-methyl-1,4-benzoxazin-3-one is unique due to its specific combination of functional groups and structural features This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to similar compounds

Properties

IUPAC Name

6-[(3S,4S)-3,4-dihydroxy-4-methylpiperidine-1-carbonyl]-4-methyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-16(22)5-6-18(8-13(16)19)15(21)10-3-4-12-11(7-10)17(2)14(20)9-23-12/h3-4,7,13,19,22H,5-6,8-9H2,1-2H3/t13-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNKZCQVBIWDAU-BBRMVZONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1O)C(=O)C2=CC3=C(C=C2)OCC(=O)N3C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(C[C@@H]1O)C(=O)C2=CC3=C(C=C2)OCC(=O)N3C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.